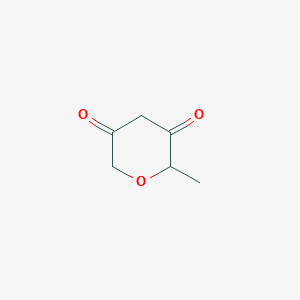

2-methyl-2H-pyran-3,5(4H,6H)-dione

CAS No.:

Cat. No.: VC13901311

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8O3 |

|---|---|

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 2-methyloxane-3,5-dione |

| Standard InChI | InChI=1S/C6H8O3/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3 |

| Standard InChI Key | XYECRJWDSXERFR-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)CC(=O)CO1 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

2-Methyl-2H-pyran-3,5(4H,6H)-dione is systematically named according to IUPAC conventions as 3,5-dioxo-2-methyloxane. Its molecular formula is C₆H₈O₃, reflecting the addition of a methyl group (-CH₃) to the 2-position of the parent pyran-3,5-dione structure (C₅H₆O₃).

Structural Analysis

The compound’s core consists of a six-membered oxane ring with ketone functionalities at positions 3 and 5. The methyl group at position 2 introduces steric and electronic modifications, altering the ring’s conformational dynamics compared to unsubstituted analogs.

Table 1: Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| CAS Registry Number | Not widely reported (derivative of 61363-56-2) |

| SMILES Notation | CC1C(=O)COCC1=O |

| Predicted InChI Key | UYVZOWVQNRLYQN-UHFFFAOYSA-N |

| Solubility | Moderate in polar aprotic solvents |

Note: Specific data for this derivative remain scarce; values are extrapolated from parent compounds and computational models.

Synthetic Methodologies

Laboratory-Scale Synthesis

The parent compound, 2H-pyran-3,5(4H,6H)-dione, is synthesized via acid-catalyzed cyclization of 1,3-dicarbonyl precursors with aldehydes. For the methyl derivative, this approach likely employs methyl-substituted aldehydes (e.g., propanal) under similar conditions:

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

-

Solvent: Ethanol or acetic acid.

-

Temperature: 50–100°C.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s reactivity is governed by its dual ketone groups and methyl substitution:

-

Oxidation: Resistance to further oxidation under mild conditions due to pre-existing ketones.

-

Reduction: Selective reduction of ketones to hydroxyl groups using NaBH₄ or catalytic hydrogenation, yielding diol derivatives.

-

Electrophilic Substitution: The methyl group directs electrophiles to adjacent positions, enabling regioselective functionalization.

Mechanistic Considerations

Steric hindrance from the methyl group may slow nucleophilic attacks at the 2-position, favoring reactions at the 4- or 6-positions. Computational studies comparing methylated and non-methylated analogs could clarify these effects.

Industrial and Research Applications

Material Science

The methyl group’s hydrophobicity positions this compound as a candidate for polymeric coatings or organic semiconductors, where controlled solubility and electron-deficient aromatics are advantageous.

Synthetic Intermediate

Its dual ketone groups enable conversions to furans, pyrans, or lactones, serving as a versatile building block in natural product synthesis.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 2H-Pyran-3,5(4H,6H)-dione | No methyl substitution | Higher electrophilicity |

| 2H-Pyran-2,6(3H)-dione | Ketones at 2 and 6 positions | Enhanced cycloaddition propensity |

| 2-Methyl-4H-pyran-3,5-dione | Methyl at 4-position | Altered regioselectivity |

The 2-methyl derivative’s unique steric profile distinguishes it from positional isomers, impacting both synthetic utility and biological interactions.

Challenges and Future Directions

-

Analytical Characterization: Public databases lack spectral data (NMR, IR) for this compound, necessitating empirical studies.

-

Toxicological Profiles: In vivo safety assessments are critical given the potential for bioaccumulation of lipophilic derivatives.

-

Synthetic Optimization: Development of enantioselective routes to access chiral methylated derivatives remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume